(6S,9S)-ボミフォリオール

説明

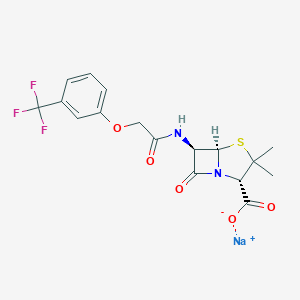

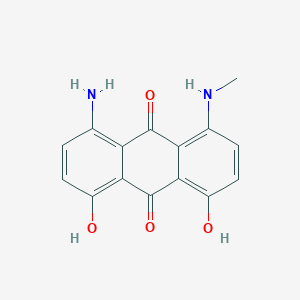

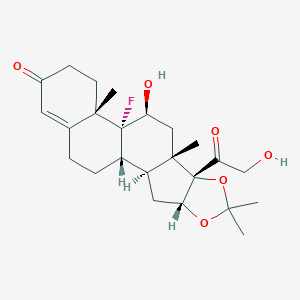

“(6S,9S)-vomifoliol” is a metabolite that is produced during a metabolic reaction in plants . It is also known as a plant metabolite . The IUPAC name for this compound is (4S)-4-hydroxy-4-[(1E,3S)-3-hydroxybut-1-en-1-yl]-3,5,5-trimethylcyclohex-2-en-1-one .

Molecular Structure Analysis

The molecular formula of “(6S,9S)-vomifoliol” is C13H20O3 . It has an average mass of 224.296 Da and a monoisotopic mass of 224.14124 Da . The systematic name of the compound is (4S)-4-Hydroxy-4-[(1E,3S)-3-hydroxy-1-buten-1-yl]-3,5,5-trimethyl-2-cyclohexen-1-one .Physical And Chemical Properties Analysis

“(6S,9S)-vomifoliol” has a net charge of 0 . Its InChI string is InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 .科学的研究の応用

抗菌特性

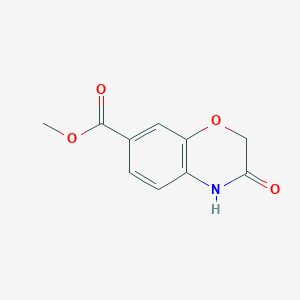

コルチョイノールCは、Pulicaria undulateの全草抽出物のn-ブタノール可溶性画分に含まれる成分として同定されています 。その構造は、潜在的な抗菌特性を示唆しており、新しい抗生物質の開発に役立つ可能性があります。この分野の研究では、化合物の作用機序とさまざまな細菌株に対する有効性を理解することに重点が置かれています。

作用機序

Mode of Action

The mode of action of (6S,9S)-vomifoliol is currently unknown due to the lack of comprehensive studies on this compound . Future research could focus on understanding how this compound interacts with its potential targets and the resulting changes that occur.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

特性

IUPAC Name |

(4S)-4-hydroxy-4-[(E,3S)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O3/c1-9-7-11(15)8-12(3,4)13(9,16)6-5-10(2)14/h5-7,10,14,16H,8H2,1-4H3/b6-5+/t10-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQMCAKZRXOZLB-ZOLRFCATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/[C@H](C)O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the natural sources of Corchoionol C?

A: Corchoionol C has been isolated from various plant species. Notably, it's been found in Gnaphalium affine [], Ardisia crispa [], Pulicaria undulata [], Tithonia tagetiflora [], and different varieties of Lactuca sativa [].

Q2: What analytical techniques are commonly used to identify and characterize Corchoionol C?

A: The identification and structural elucidation of Corchoionol C are primarily achieved through spectroscopic analyses. These include one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), and comparison with existing spectral data from literature sources [, ].

Q3: Has Corchoionol C demonstrated any biological activity?

A: While specific biological activity data for Corchoionol C is limited within the provided research, related compounds isolated alongside it in Ardisia crispa showed moderate cytotoxicity against U87 MG and HepG2 cancer cell lines []. This suggests potential avenues for future research on Corchoionol C's biological effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

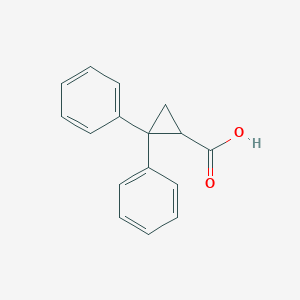

![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)

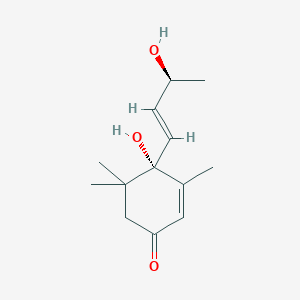

![2-(2,4-Dichlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B127031.png)